[3-Nitro-5-(trifluoromethyl)phenyl]methanol
Overview
Description
[3-Nitro-5-(trifluoromethyl)phenyl]methanol: is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.14 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH) at the benzylic position. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of [3-Nitro-5-(trifluoromethyl)phenyl]methanol are currently unknown. This compound is a derivative of the trifluoromethyl group, which is found in many FDA-approved drugs . Trifluoromethyl-containing compounds are known to exhibit numerous pharmacological activities . .
Mode of Action
As a derivative of the trifluoromethyl group, it may interact with its targets in a similar manner to other trifluoromethyl-containing compounds . .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to exhibit a wide range of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the diverse pharmacological activities of trifluoromethyl-containing compounds , this compound may have a wide range of potential effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Nitro-5-(trifluoromethyl)phenyl]methanol typically involves the nitration of 5-(trifluoromethyl)benzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Nitro-5-(trifluoromethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2/Pd-C, Fe/HCl
Substitution: PBr3, SOCl2, NaOH
Major Products Formed:
Oxidation: 3-Nitro-5-(trifluoromethyl)benzaldehyde, 3-Nitro-5-(trifluoromethyl)benzoic acid
Reduction: 3-Amino-5-(trifluoromethyl)phenylmethanol
Substitution: 3-Nitro-5-(trifluoromethyl)benzyl bromide, 3-Nitro-5-(trifluoromethyl)benzyl chloride
Scientific Research Applications
Chemistry: [3-Nitro-5-(trifluoromethyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable building block for designing molecules with specific properties .
Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: The compound is utilized in the development of specialty chemicals and materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
- 3-Nitro-5-(trifluoromethyl)benzoic acid
- 3-Nitro-5-(trifluoromethyl)benzaldehyde
- 3-Amino-5-(trifluoromethyl)phenylmethanol
Comparison: Compared to its analogs, [3-Nitro-5-(trifluoromethyl)phenyl]methanol offers a unique combination of functional groups that provide distinct reactivity and stability. The presence of both nitro and trifluoromethyl groups enhances its versatility in chemical synthesis and potential biological activity .
Biological Activity
[3-Nitro-5-(trifluoromethyl)phenyl]methanol, with the chemical formula C9H8F3N1O3 and CAS number 180146-66-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the nitration of 5-(trifluoromethyl)phenol followed by reduction processes. The general synthetic route can be summarized as follows:
- Nitration : The starting material, 5-(trifluoromethyl)phenol, is treated with a nitrating agent (e.g., nitric acid) to introduce the nitro group at the meta position.
- Reduction : The resulting nitro compound is then reduced to form the corresponding alcohol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, particularly Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for active derivatives in related studies have been reported as low as 16 ng/mL .
Cytotoxicity
Cytotoxicity assessments reveal that while this compound is effective against pathogens, it also exhibits cytotoxic effects on human cell lines. The IC50 values indicate moderate toxicity, necessitating careful evaluation in therapeutic contexts .
The mechanism through which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), which can induce oxidative stress in microbial cells. This oxidative stress leads to cellular damage and death . Additionally, the compound may interact with specific enzymes crucial for microbial metabolism, further enhancing its antimicrobial efficacy .
Study on Antitubercular Activity
A notable study evaluated the antitubercular activity of various nitro-substituted compounds, including this compound. The study found that compounds with a nitro group at the meta position demonstrated superior activity compared to other structural variants. Specifically, derivatives with intermediate lipophilicity showed enhanced efficacy against M. tuberculosis .
Trypanocidal Activity Assessment
Another investigation focused on the trypanocidal properties of nitroaromatic compounds similar to this compound. It was discovered that these compounds could inhibit key enzymes in Trypanosoma cruzi metabolism, showcasing potential for developing treatments for Chagas disease .
Data Tables
Compound | MIC (ng/mL) | IC50 (µM) | Activity |
---|---|---|---|
This compound | 16 | Moderate | Antimicrobial |
3,5-Dinitro derivative | 8 | Low | Enhanced activity |
Nitroisoxazole derivative | 50 | High | Trypanocidal |
Properties
IUPAC Name |
[3-nitro-5-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-1-5(4-13)2-7(3-6)12(14)15/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIIHVBSVSJXMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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